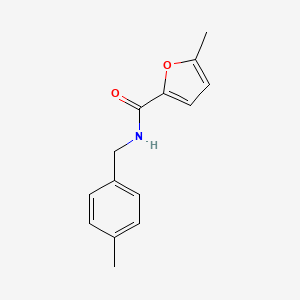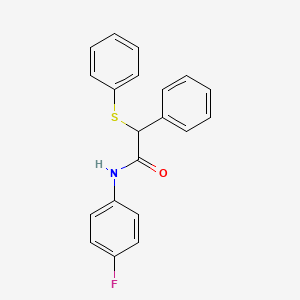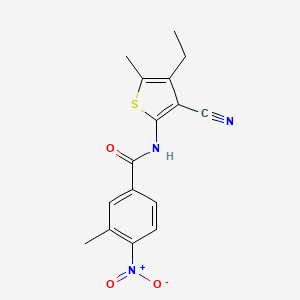![molecular formula C28H38N2O3 B10889482 (16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate](/img/structure/B10889482.png)
(16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate is a synthetic derivative of androstane, a steroidal structure. This compound is characterized by the presence of a pyrazole ring attached to the androstane skeleton, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes functional group transformations to introduce the pyrazole moiety. Key steps may include:
Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone.
Condensation: Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives.
Acetylation: Introduction of the acetate group at the 3rd position using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 17th positions.
Reduction: Reduction reactions can convert the ketone group at the 17th position back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may act as a ligand for steroid receptors, influencing gene expression and cellular metabolism.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may have applications in treating hormonal imbalances, inflammatory conditions, and certain cancers.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This can lead to changes in gene expression, protein synthesis, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Testosterone Acetate: Another steroidal acetate with similar structural features but different biological activity.
Androstenedione: A precursor in the biosynthesis of testosterone and estrogen, sharing the androstane skeleton.
DHEA (Dehydroepiandrosterone): A steroid hormone involved in the production of sex hormones.
Uniqueness
The presence of the pyrazole ring in (16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate distinguishes it from other steroidal compounds. This structural feature imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H38N2O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(16E)-10,13-dimethyl-17-oxo-16-[(2-propan-2-ylpyrazol-3-yl)methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H38N2O3/c1-17(2)30-21(10-13-29-30)14-19-15-25-23-7-6-20-16-22(33-18(3)31)8-11-27(20,4)24(23)9-12-28(25,5)26(19)32/h6,10,13-14,17,22-25H,7-9,11-12,15-16H2,1-5H3/b19-14+ |
InChI Key |
GCNCNCPWKSDMMJ-XMHGGMMESA-N |
Isomeric SMILES |
CC(C)N1C(=CC=N1)/C=C/2\CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)OC(=O)C |
Canonical SMILES |
CC(C)N1C(=CC=N1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10889427.png)
![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889439.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889444.png)
![Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889449.png)
![2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)

![4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate](/img/structure/B10889467.png)
![4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10889468.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889470.png)
![N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10889479.png)
